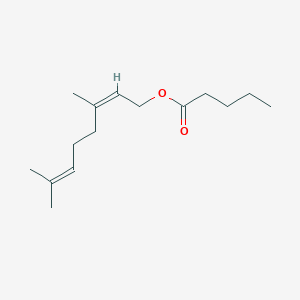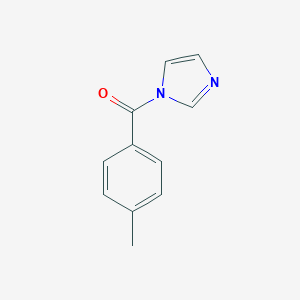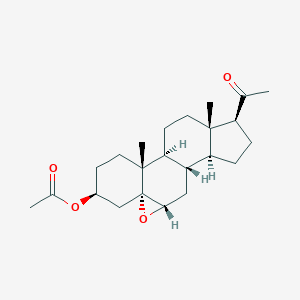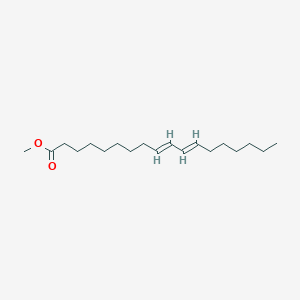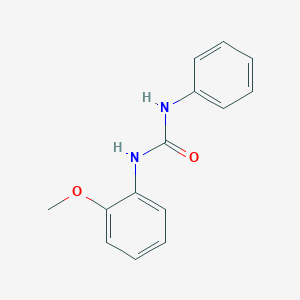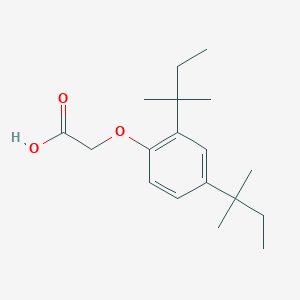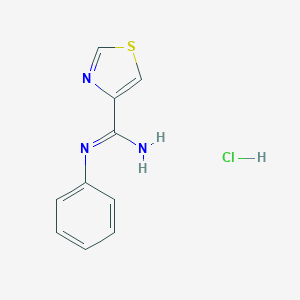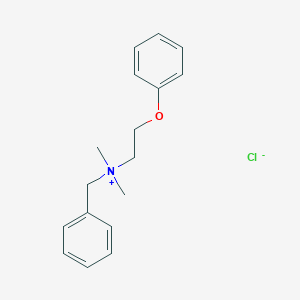
Benzyldimethyl(2-phenoxyethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldimethyl(2-phenoxyethyl)ammonium chloride, also known as benzalkonium chloride (BAC), is a quaternary ammonium compound that is widely used as a disinfectant and preservative in various industries. BAC is a cationic surfactant that exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and fungi.
Wirkmechanismus
BAC exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. BAC molecules are positively charged and can interact with negatively charged cell membranes of bacteria, viruses, and fungi. This interaction leads to the disruption of the cell membrane, which ultimately results in the death of the microorganism.
Biochemical and Physiological Effects
BAC has been shown to have several biochemical and physiological effects. It has been reported to cause irritation and sensitization of the skin and eyes. BAC has also been shown to have toxic effects on aquatic organisms, such as fish and algae. Additionally, BAC has been reported to have an inhibitory effect on certain enzymes, which may have implications for its use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
BAC has several advantages for laboratory experiments. It is a relatively inexpensive and easy-to-use disinfectant that can be used to sterilize laboratory equipment and surfaces. However, BAC has some limitations for lab experiments. It can interfere with certain enzyme assays and may have toxic effects on cells and tissues. Therefore, researchers should use caution when using BAC in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of BAC. One area of research is the development of new formulations of BAC that are more effective against resistant microorganisms. Another area of research is the study of the environmental impact of BAC and its degradation products. Additionally, the use of BAC in combination with other disinfectants and antimicrobial agents should be explored to determine if synergistic effects can be achieved.
Synthesemethoden
BAC can be synthesized by the reaction of benzyl chloride and dimethylaminoethanol in the presence of sodium hydroxide. The resulting product is then quaternized with methyl chloride to yield BAC. The synthesis method of BAC is relatively simple and cost-effective, making it a popular choice for industrial applications.
Wissenschaftliche Forschungsanwendungen
BAC has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. BAC is commonly used as a disinfectant in hospitals, laboratories, and food processing plants. It is also used as a preservative in personal care products, such as shampoos, soaps, and cosmetics. BAC has been studied for its efficacy in preventing biofilm formation, which is a major problem in medical and industrial settings.
Eigenschaften
CAS-Nummer |
13928-81-9 |
|---|---|
Produktname |
Benzyldimethyl(2-phenoxyethyl)ammonium chloride |
Molekularformel |
C17H22ClNO |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
benzyl-dimethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C17H22NO.ClH/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RMYXKLARNIPDRT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Synonyme |
Bephenium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



